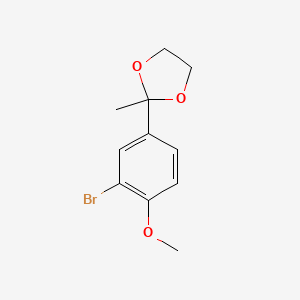

2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane

Description

Significance of Aryl Halides and Cyclic Acetals in Contemporary Synthetic Strategy

Aryl halides are foundational components in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.orgacs.orgchempedia.infowikipedia.org Their utility has been particularly highlighted by the advent of transition metal-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org Reactions such as the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig couplings utilize aryl halides as electrophilic partners to create intricate molecular frameworks that are central to pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org The bromine atom in 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane serves as a reactive handle, enabling its incorporation into larger molecules through these powerful synthetic methods.

Cyclic acetals, on the other hand, are one of the most widely employed protecting groups for carbonyl functionalities (aldehydes and ketones) in organic synthesis. pressbooks.pubtotal-synthesis.comchemistrysteps.comyoutube.comleah4sci.com The 1,3-dioxolane (B20135) moiety in the title compound masks a methyl ketone group. This protection is crucial when performing reactions that would otherwise be incompatible with an unprotected carbonyl, such as those involving strong bases or nucleophiles. total-synthesis.com The stability of the cyclic acetal (B89532) under a variety of reaction conditions, coupled with its straightforward installation and removal under acidic conditions, makes it an ideal protective strategy. pressbooks.pubtotal-synthesis.com

Retrosynthetic Analysis of the 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane Framework in Complex Molecule Construction

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.orgdeanfrancispress.comicj-e.orgamazonaws.com The structure of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane makes it a valuable synthon in the theoretical construction of more complex molecules.

Consider, for example, the retrosynthesis of a hypothetical complex molecule that contains a substituted biphenyl (B1667301) core and a ketone functionality. The presence of the 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane moiety within this target molecule would immediately suggest a key disconnection at the biaryl bond. This bond could be retrosynthetically cleaved via a Suzuki-Miyaura cross-coupling reaction, identifying the title compound as the aryl halide fragment and an appropriate arylboronic acid as the coupling partner.

Further deconstruction of the 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane fragment would involve the disconnection of the cyclic acetal. This leads back to the corresponding ketone, 1-(3-bromo-4-methoxyphenyl)ethan-1-one. This ketone, in turn, can be envisioned as arising from a Friedel-Crafts acylation of 2-bromoanisole. This logical deconstruction highlights the strategic importance of the title compound as an intermediate that bridges simple starting materials to complex targets.

Overview of Research Trajectories and Objectives Pertaining to the Chemical Compound

While specific research focused solely on 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation.

A primary research objective would be its utilization as a building block in the synthesis of biologically active compounds. The brominated and methoxy-substituted phenyl ring is a common feature in many pharmaceutical agents. The protected ketone allows for chemical modifications at other parts of the molecule before its deprotection to reveal the carbonyl group, which can then undergo further reactions.

Another research trajectory could involve the exploration of its reactivity in various cross-coupling reactions. Studies could focus on optimizing reaction conditions for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, for instance. This would expand the synthetic utility of this compound and provide valuable data for the synthesis of a diverse range of derivatives.

Furthermore, the compound could serve as a model substrate for developing new synthetic methodologies. For example, new catalysts for cross-coupling reactions or novel methods for the protection and deprotection of carbonyl groups could be tested using this readily accessible molecule.

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(14-5-6-15-11)8-3-4-10(13-2)9(12)7-8/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGCPYYMXHKEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo 4 Methoxyphenyl 2 Methyl 1,3 Dioxolane

Classical and Contemporary Approaches to Dioxolane Formation with Substituted Ketones/Aldehydes

The formation of the 1,3-dioxolane (B20135) ring is a common strategy in organic synthesis for the protection of carbonyl groups. This transformation can be achieved through several methods, with acid-catalyzed reactions being the most prevalent.

Acid-Catalyzed Ketalization/Acetalization Strategies Employing Ethylene (B1197577) Glycol

The most traditional and widely used method for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane is the acid-catalyzed reaction of 3-bromo-4-methoxyacetophenone with ethylene glycol. organic-chemistry.org This reaction, a ketalization, involves the formation of a five-membered cyclic ketal. The mechanism is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a molecule of ethylene glycol attacks the activated carbonyl carbon, followed by intramolecular cyclization and elimination of a water molecule to yield the dioxolane. youtube.com

A variety of acid catalysts can be employed for this transformation, including homogeneous catalysts like p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), as well as heterogeneous catalysts such as acidic resins and zeolites. The choice of catalyst can influence the reaction rate and yield. To drive the equilibrium towards the formation of the ketal, the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609). organic-chemistry.org

The reaction conditions for the ketalization of substituted acetophenones are generally mild, though the presence of electron-withdrawing groups on the aromatic ring, such as the bromo group, may slightly decrease the reactivity of the ketone. Conversely, the electron-donating methoxy (B1213986) group can enhance the reactivity.

| Catalyst Type | Examples | Key Features |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄) | Effective and commonly used, but can be corrosive and require neutralization during workup. |

| Heterogeneous Catalysts | Acidic ion-exchange resins, Zeolites | Easily separable from the reaction mixture, reusable, and often lead to cleaner reactions. |

| Lewis Acids | Zirconium(IV) chloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | Can be effective under very mild conditions and show high chemoselectivity. organic-chemistry.org |

One-Pot Oxidation-Bromination-Acetalization Protocols for Direct Synthesis

While a direct one-pot oxidation-bromination-acetalization protocol for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane from a simpler precursor has not been extensively reported, the principles of tandem reactions suggest its feasibility. Such a process would likely start from 4-methoxyacetophenone. The sequence would involve an initial regioselective bromination of the aromatic ring, followed by in-situ protection of the ketone as the dioxolane.

A hypothetical one-pot synthesis could involve the use of a brominating agent that is compatible with the subsequent ketalization step. For instance, the reaction could be initiated with a mild brominating agent in a suitable solvent, followed by the addition of ethylene glycol and an acid catalyst. The challenge in such a one-pot procedure lies in the compatibility of the reagents and the sequential control of the reaction steps to avoid side reactions. For example, the brominating agent should not react with ethylene glycol or the acid catalyst. Systems using KMnO₄/CuSO₄ have been explored for one-pot oxidation and condensation reactions, suggesting that with the right choice of reagents, a multi-step one-pot synthesis could be developed. scielo.org.za

Regioselective Introduction and Manipulation of Aryl Bromine and Methoxy Functionalities

The precise placement of the bromo and methoxy groups on the aromatic ring is crucial for the identity of the final product. This can be achieved either by starting with a pre-functionalized precursor or by introducing the substituents at a later stage of the synthesis.

Directed Bromination of Methoxy-Substituted Aromatic Precursors

The synthesis of the target compound typically starts with a precursor that already contains the desired methoxy group, such as 4-methoxyacetophenone. The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its electron-donating nature. wku.edu Therefore, the bromination of 4-methoxyacetophenone will preferentially occur at the positions ortho to the methoxy group (positions 3 and 5).

To achieve regioselective bromination at the 3-position, careful control of the reaction conditions and the choice of brominating agent are essential. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromohydantoin. google.com The reaction is often carried out in the presence of a catalyst, such as iron(III) bromide (FeBr₃) or in a polar solvent. A patented method describes the bromination of acetophenone (B1666503) derivatives on the aromatic ring using a combination of a bromate (B103136) and a reducing agent, which is reported to have good regioselectivity. google.com

| Brominating Agent | Catalyst/Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator for benzylic bromination, but can be used for aromatic bromination with an appropriate catalyst. | Can provide good regioselectivity under controlled conditions. |

| Bromate/Reducing Agent | e.g., KBrO₃/NaHSO₃ | Reported to favor aromatic ring bromination with high regioselectivity. google.com |

Post-Dioxolane Formation Bromination Studies

An alternative synthetic route involves the bromination of the pre-formed dioxolane, 2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane. nih.gov In this scenario, the dioxolane-protected ketone group's influence on the regioselectivity of the bromination needs to be considered. The dioxolane group itself is generally considered to be electronically neutral or slightly electron-withdrawing and is not a strong directing group. Therefore, the directing effect of the powerful methoxy group at the 4-position would still dominate, directing the incoming bromo substituent to the 3-position (ortho to the methoxy group).

The stability of the dioxolane ring under bromination conditions is a key consideration. Acidic conditions, which are often used in electrophilic aromatic bromination, could potentially lead to the deprotection of the ketone. Therefore, milder bromination methods, possibly using NBS in a non-acidic solvent, would be preferable. The use of the dioxolane ring as a directing group in other types of reactions has been reported, suggesting its potential to influence the outcome of reactions on the aromatic ring, although in this case, the methoxy group's influence is likely to be predominant. documentsdelivered.com

Optimization of Reaction Conditions and Yields in Scalable Preparations

For the large-scale synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, optimization of the reaction conditions is critical to maximize the yield, minimize waste, and ensure a cost-effective process. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and the method of water removal in the ketalization step.

In the acid-catalyzed ketalization, switching from a homogeneous catalyst to a recyclable heterogeneous catalyst can simplify the purification process and reduce environmental impact. The efficiency of water removal is also crucial; while a Dean-Stark apparatus is effective at the lab scale, industrial-scale processes might employ vacuum distillation or the use of dehydrating agents.

For the bromination step, optimizing the stoichiometry of the brominating agent is important to avoid over-bromination and the formation of di-bromo byproducts. The reaction temperature and time should also be carefully controlled to ensure complete conversion of the starting material while minimizing side reactions. Purification methods, such as recrystallization or column chromatography, would also need to be optimized for scalability.

A thorough study of these parameters would be necessary to develop a robust and efficient process for the large-scale production of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane.

Catalyst Screening and Ligand Effects in Dioxolane Synthesis2.3.2. Solvent Effects and Temperature Regimen in Reaction Efficiency

Consequently, the requested article cannot be generated.

Reactivity Profiles and Mechanistic Investigations of 2 3 Bromo 4 Methoxyphenyl 2 Methyl 1,3 Dioxolane

Transformations Involving the Aryl Bromide Moiety

The presence of the bromine atom on the aromatic ring is the key to the synthetic utility of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane. This site allows for the application of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Organometallic Reagent Generation: Lithiation and Grignard Formation

The aryl bromide can be converted into highly reactive organometallic species, such as organolithium and Grignard reagents. These reagents act as potent nucleophiles or bases in subsequent reactions.

Lithiation: Treatment of aryl bromides with strong organolithium bases, such as n-butyllithium or t-butyllithium, can lead to either metal-halogen exchange or direct lithiation (metal-hydrogen exchange). In the case of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, the bromine atom is susceptible to exchange with lithium, forming the corresponding aryllithium species. This reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The resulting organolithium reagent is a powerful nucleophile that can react with a variety of electrophiles. For instance, lithiation of similar 2-aryl-2-methyl-1,3-dioxolanes has been shown to occur ortho to the dioxolane group. researchgate.net

Grignard Formation: The reaction of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane with magnesium metal in an ethereal solvent like diethyl ether or THF yields the corresponding Grignard reagent, (3-(2-methyl-1,3-dioxolan-2-yl)-4-methoxyphenyl)magnesium bromide. wikipedia.org This transformation is a classic method for generating organomagnesium compounds, which are highly valuable in organic synthesis for forming new carbon-carbon bonds. wikipedia.org The dioxolane moiety can influence the reactivity and stability of the Grignard reagent. It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are highly sensitive to moisture. libretexts.orgthermofishersci.in

Table 1: Generation of Organometallic Reagents

| Reagent Type | General Reaction | Typical Conditions | Product |

| Organolithium | Ar-Br + R-Li | THF, -78 °C | Ar-Li + R-Br |

| Grignard Reagent | Ar-Br + Mg | Diethyl ether or THF, reflux | Ar-Mg-Br |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. unistra.fr The aryl bromide of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comyoutube.com 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane can be coupled with various arylboronic acids to synthesize a wide range of biaryl compounds. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netresearchgate.net This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals. nih.govtcichemicals.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 2-(4-Methoxy-[1,1'-biphenyl]-3-yl)-2-methyl-1,3-dioxolane |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.gov 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane can be reacted with various terminal alkynes to produce arylalkyne derivatives. Copper-free Sonogashira protocols have also been developed. researchgate.net This method is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. libretexts.org

Table 3: Representative Sonogashira Coupling Reaction

| Aryl Bromide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-(4-Methoxy-3-(phenylethynyl)phenyl)-2-methyl-1,3-dioxolane |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for the vinylation of aryl halides. libretexts.org 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane can undergo a Heck reaction with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base to yield the corresponding substituted alkenes. rsc.org The reaction is widely applied in the synthesis of fine chemicals. rug.nl

Table 4: Representative Heck Reaction

| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Product |

| 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(4-Methoxy-3-styrylphenyl)-2-methyl-1,3-dioxolane |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. organic-chemistry.org 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane can be coupled with a wide variety of primary and secondary amines using a suitable palladium catalyst and ligand system, along with a base. nih.govacsgcipr.org This reaction provides a direct route to a diverse array of substituted anilines.

Table 5: Representative Buchwald-Hartwig Amination Reaction

| Aryl Bromide | Amine | Pd Catalyst | Ligand | Base | Solvent | Product |

| 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(2-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)morpholine |

Stille Coupling Investigations

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The bromo-substituted aromatic ring of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane makes it a suitable electrophilic partner for such transformations. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Investigations into the Stille coupling of this compound would typically involve reacting it with various organostannanes (R-SnBu₃) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable solvent like toluene or DMF. The electronic nature of the aryl bromide, influenced by the electron-donating methoxy (B1213986) group, can affect the rate of the oxidative addition step. Additives like copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) can be employed to facilitate the reaction, particularly in challenging cases. harvard.edunih.gov

Below is a table representing potential Stille coupling reactions with this substrate, based on established methodologies.

| Organostannane Partner | Catalyst System | Solvent | Expected Product |

| Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 2-(4-Methoxy-3-vinylphenyl)-2-methyl-1,3-dioxolane |

| Phenyltributyltin | Pd₂(dba)₃, P(o-tol)₃ | THF | 2-(4-Methoxy-[1,1'-biphenyl]-3-yl)-2-methyl-1,3-dioxolane |

| Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ | DMF | 2-(3-Ethynyl-4-methoxyphenyl)-2-methyl-1,3-dioxolane |

| 2-(Tributylstannyl)thiophene | Pd(OAc)₂, XPhos, CsF | t-BuOH | 2-Methyl-2-(4-methoxy-3-(thiophen-2-yl)phenyl)-1,3-dioxolane |

This table illustrates expected outcomes based on general Stille coupling principles.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlumenlearning.com

For an SₙAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, the aromatic ring is not suitably activated for a standard SₙAr reaction. The primary substituents are a methoxy group, which is electron-donating, and the dioxolane-containing alkyl group, which is weakly deactivating. Neither of these can effectively stabilize the anionic intermediate required for the addition-elimination mechanism. Consequently, attempts to displace the bromide with common nucleophiles (e.g., alkoxides, amines) under typical SₙAr conditions are expected to be unsuccessful. The reaction would require extremely harsh conditions, and other reaction pathways, if available, would likely dominate.

Reactions Involving the Methoxy-Substituted Aromatic Ring

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation, additional Halogenation)

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the substitution of a hydrogen atom on the ring with an electrophile. minia.edu.eg The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents.

The aromatic ring of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane has three substituents to consider:

-OCH₃ (methoxy): A strongly activating, ortho, para-directing group.

-Br (bromo): A deactivating, ortho, para-directing group.

-C(CH₃)(dioxolane) (alkyl): A weakly activating, ortho, para-directing group.

The powerful activating and directing effect of the methoxy group dominates the regioselectivity. It directs incoming electrophiles to its ortho and para positions. The para position is occupied by the alkyl substituent, and one ortho position is blocked by the bromine atom. Therefore, electrophilic substitution is strongly directed to the C5 position, which is ortho to the methoxy group and meta to the bromo group.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Bromo-4-methoxy-5-nitrophenyl)-2-methyl-1,3-dioxolane |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)-4-methoxyphenylsulfonic acid |

| Bromination | Br₂, FeBr₃ | 2-(3,5-Dibromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane |

This table outlines the predicted regiochemical outcomes for EAS reactions based on substituent effects.

Directed Metalation Studies ortho to the Methoxy Group

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It utilizes a directed metalation group (DMG) to coordinate with an organolithium base, facilitating deprotonation at a specific ortho position. baranlab.org The methoxy group is a well-established and effective DMG. harvard.edu

In 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, the methoxy group can direct lithiation to either of its ortho positions (C3 or C5). The C3 position is blocked by the bromine atom. Therefore, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), would selectively deprotonate the C5 position. The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles to introduce new functional groups with high regiocontrol.

| Base / Additive | Electrophile (E⁺) | Quenching Reagent | Product at C5 |

| n-BuLi / TMEDA | CO₂ | CO₂(s), then H₃O⁺ | -COOH |

| s-BuLi / TMEDA | I₂ | I₂ in THF | -I |

| n-BuLi | DMF | N,N-Dimethylformamide | -CHO |

| t-BuLi | (CH₃)₂SO₄ | Dimethyl sulfate | -CH₃ |

This table provides examples of functional groups that can be introduced at the C5 position via the DoM strategy.

Reactivity of the Dioxolane Ring System in Synthetic Sequences

Selective Deprotection Strategies (Acid-catalyzed hydrolysis, oxidative methods)

The 1,3-dioxolane (B20135) group serves as a protecting group for the ketone functionality of 3'-Bromo-4'-methoxyacetophenone. A key step in many synthetic sequences is the selective removal of this group to unmask the carbonyl. scielo.br

The most common and reliable method for the deprotection of dioxolanes is acid-catalyzed hydrolysis. This involves treating the compound with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a co-solvent like acetone (B3395972) or tetrahydrofuran (THF). The mechanism involves protonation of one of the dioxolane oxygens, followed by ring-opening and subsequent attack by water to liberate the ketone and ethylene (B1197577) glycol. The reaction is typically driven to completion by using an excess of water or by removing the ethylene glycol.

While oxidative methods for cleaving acetals exist, they are less common and often require specific reagents that might not be compatible with the other functional groups on the aromatic ring. For this particular substrate, acid-catalyzed hydrolysis remains the most straightforward and efficient strategy. Recent methodologies have also explored the use of solid-supported acid catalysts or microwave-assisted deprotection to enhance reaction rates and simplify workup. scielo.br

| Method | Conditions | Product |

| Acid-Catalyzed Hydrolysis | 2M HCl (aq), Acetone, rt | 1-(3-Bromo-4-methoxyphenyl)ethan-1-one |

| Lewis Acid Catalysis | FeCl₃ on SiO₂, CH₂Cl₂, rt | 1-(3-Bromo-4-methoxyphenyl)ethan-1-one |

| Microwave-Assisted | p-TsOH, H₂O, Microwave | 1-(3-Bromo-4-methoxyphenyl)ethan-1-one |

This table summarizes common deprotection strategies for the dioxolane group.

Ring-Opening Reactions and Rearrangements

The 1,3-dioxolane ring in 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane serves as a protective group for a ketone functionality. Its reactivity is primarily characterized by hydrolysis under acidic conditions to regenerate the parent ketone, 1-(3-bromo-4-methoxyphenyl)ethan-1-one. However, under different conditions, particularly with Lewis acids, more complex ring-opening reactions and rearrangements can be initiated.

The presence of the 4-methoxy group on the phenyl ring can electronically influence the stability of intermediates formed during these reactions. arkat-usa.org Lewis acid-promoted reactions, for instance with titanium tetrachloride (TiCl₄), can lead to the formation of an oxocarbenium ion intermediate. The stability of this cation is crucial for the subsequent reaction pathway. While electron-donating groups typically favor such reactions, the competing electron-withdrawing effect of the bromine at the 3-position modulates this reactivity. researchgate.net

Depending on the reaction conditions and the nucleophiles present, the ring-opened intermediate can undergo several transformations:

Hydrolysis: In the presence of water, the reaction leads to the deprotection of the ketone.

Formation of Haloethers: With certain Lewis acids (e.g., TiCl₄), the reaction can produce chlorohydrin ethers via nucleophilic attack of the chloride ion on one of the ethylene glycol carbons. researchgate.net

Rearrangements: In the absence of strong nucleophiles, rearrangements can occur, although these are less common for dioxolanes derived from ketones compared to those from aldehydes.

The table below summarizes potential ring-opening reactions based on known reactivity of similar substituted phenyldioxolanes.

| Reagent/Condition | Probable Intermediate | Potential Product(s) |

| H₃O⁺ / H₂O | Oxocarbenium ion | 1-(3-bromo-4-methoxyphenyl)ethan-1-one, Ethylene glycol |

| TiCl₄ in CH₂Cl₂ | Titanium-chelated oxocarbenium ion | 2-Chloroethyl 1-(3-bromo-4-methoxyphenyl)ethyl ether |

| Organolithium reagents (e.g., BuLi) | Lithiated species | Ring-opening to form β-alkoxy alcohols after quenching |

Mechanistic Elucidation of Key Transformations

Reaction Pathway Analysis for Cross-Coupling Reactions

The aryl bromide moiety in 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, such as Suzuki, Heck, and Sonogashira couplings, follows a well-established catalytic cycle involving a palladium catalyst.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a square planar palladium(II) intermediate. The rate of this step is influenced by the electron density of the aryl ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst.

Transmetalation (e.g., Suzuki Coupling): In reactions like the Suzuki coupling, an organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step requires a base to activate the organoboron species.

Reductive Elimination: This is the final step, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. The palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

For a Heck reaction, the pathway involves migratory insertion of an alkene into the Pd-C bond, followed by β-hydride elimination. For a Sonogashira coupling, the pathway involves a copper co-catalyst and the coupling with a terminal alkyne.

The table below outlines the key components and expected products for major cross-coupling reactions involving the target compound.

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Expected Product |

| Suzuki Coupling | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-(3-Aryl'-4-methoxyphenyl)-2-methyl-1,3-dioxolane |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 2-(4-Methoxy-3-vinylphenyl)-2-methyl-1,3-dioxolane |

| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(3-(Alkynyl)-4-methoxyphenyl)-2-methyl-1,3-dioxolane |

Radical Processes and Hydrogen Atom Transfer Involving Dioxolane Radicals

The 1,3-dioxolane ring can participate in radical reactions, typically initiated by radical initiators or photoredox catalysis. acs.org The most accessible hydrogen atom for abstraction is at the C2 position, but since in 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane this position is quaternary, radical formation is more likely to occur on the dioxolane methylene (B1212753) groups (C4/C5) or through other pathways.

However, a more relevant process involves the generation of a radical at the C2 position of a simpler 1,3-dioxolane which can then react with other molecules. The study of 1,3-dioxolane itself shows that its radical species can be generated and subsequently add to electron-deficient alkenes. acs.org This process often operates via a radical chain mechanism, where a key step is Hydrogen Atom Transfer (HAT) from a neutral dioxolane molecule to an intermediate radical to propagate the chain. acs.org

While direct HAT from the C-H bonds of the ethylene bridge of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane is possible, a more plausible radical transformation involves the aryl bromide. Homolytic cleavage of the C-Br bond can be induced photochemically or with radical initiators to generate an aryl radical. This highly reactive intermediate can then undergo various transformations.

Hypothetical Radical Reactions:

Aryl Radical Cyclization: If a suitable unsaturated tether were attached to the molecule, an intramolecular cyclization could occur.

Intermolecular Radical Addition: The aryl radical could add to an external π-system, such as an alkene or alkyne.

Hydrogen Atom Abstraction: The aryl radical could abstract a hydrogen atom from a donor solvent (like 1,4-cyclohexadiene) to form 2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane.

DFT studies on related systems show that the stability of the generated radical and the strength of the C-H bond of the hydrogen donor are critical factors in HAT processes. nsf.gov

| Radical Generation Method | Radical Species Formed | Potential Subsequent Reaction |

| Photolysis / Radical Initiator (e.g., AIBN) | Aryl radical at C3 | Hydrogen atom abstraction, Addition to alkenes |

| Visible-light photoredox catalysis with H-atom donor | Dioxolane radical (at C4/C5) | Addition to electron-deficient alkenes |

Transition State Analysis for Ring Transformations

The mechanism of acid-catalyzed ring-opening of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane proceeds through transition states leading to an oxocarbenium ion intermediate. Computational studies and mechanistic investigations of analogous structures provide insight into the energetics of these transformations. arkat-usa.orgresearchgate.net

The reaction is initiated by the protonation of one of the dioxolane oxygen atoms. The subsequent C-O bond cleavage can occur through a continuum of transition states ranging from SN1-like to SN2-like.

SN1-like Pathway: In this pathway, the C2-O bond cleaves to form a discrete, planar oxocarbenium ion and ethylene glycol. The transition state for this step would be late, resembling the high-energy oxocarbenium intermediate. The stability of this intermediate is paramount. The 4-methoxy group provides significant resonance stabilization, while the 2-methyl group also provides inductive stabilization. The ortho-bromo substituent has a net electron-withdrawing inductive effect, which slightly destabilizes the cation, but this is generally overcome by the powerful para-methoxy group.

SN2-like Pathway: In this pathway, a nucleophile (e.g., water) attacks the C2 carbon atom concurrently with C-O bond cleavage. This pathway involves a more crowded, pentacoordinate transition state and avoids the formation of a high-energy carbocation. This mechanism might be favored with strong, unhindered nucleophiles.

Transition state analysis suggests that for ketals with aryl groups capable of stabilizing a positive charge, the SN1-like pathway with a highly stabilized oxocarbenium ion is generally lower in energy. The transition state leading to this intermediate is stabilized by the delocalization of the positive charge into the phenyl ring. The planarity of the oxocarbenium ion means that subsequent nucleophilic attack can occur from either face, although steric hindrance from the methyl and aryl groups will influence the trajectory of the incoming nucleophile.

| Pathway | Key Features of Transition State (TS) | Factors Favoring Pathway |

| SN1-like | - Elongated C2-O bond- Significant positive charge development on C2 and delocalization into the aryl ring- Late TS, resembling the oxocarbenium ion | - Stabilizing groups on the aryl ring (p-MeO)- Weak nucleophiles- Protic solvents |

| SN2-like | - Nucleophile approaching C2 as the C-O bond breaks- More ordered, less charge-separated TS- Crowded geometry | - Strong nucleophiles- Aprotic solvents- Sterically unhindered C2 (not applicable here) |

Strategic Utility in Complex Chemical Synthesis

Building Block for Advanced Pharmaceutical Intermediates and Lead Compounds

The 3-bromo-4-methoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules, making 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane a valuable starting material for the synthesis of advanced pharmaceutical intermediates. The presence of the bromine atom provides a reactive handle for a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aromatic core into more complex structures.

Research has demonstrated that bromo-methoxyphenyl derivatives are precursors to compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. For instance, derivatives of 3-bromo-4-methoxyphenyl have been incorporated into compounds exhibiting antiproliferative activity against cancer cell lines. mdpi.commdpi.com The methoxy (B1213986) group on the phenyl ring can also influence the electronic properties of the molecule and its metabolic stability, which are critical considerations in drug design.

Furthermore, the 2-methyl-1,3-dioxolane (B1212220) group serves as a protected form of a methyl ketone. This protecting group strategy is fundamental in multi-step pharmaceutical syntheses, preventing the ketone from undergoing unwanted reactions while other parts of the molecule are being modified. sigmaaldrich.com The protected ketone can be unmasked at a later, strategic point in the synthetic sequence to yield the desired ketone functionality, which itself can be a key pharmacophore or a site for further chemical elaboration. The strategic placement of these functional groups in 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane makes it a highly adaptable building block for the synthesis of novel and intricate pharmaceutical compounds.

Precursor in Natural Product Total Synthesis

In the realm of natural product synthesis, the protection of carbonyl groups is a frequently employed tactic to navigate the intricate and often lengthy synthetic routes. The 2-methyl-1,3-dioxolane moiety of the title compound is an effective protecting group for the methyl ketone functionality. sigmaaldrich.com This is particularly advantageous in the synthesis of complex natural products where multiple functional groups are present and selective reactivity is paramount. For example, the enantioselective total synthesis of (-)-strychnine has utilized a similar 2-ethyl-2-methyl-1,3-dioxolane (B31296) as a protecting group. sigmaaldrich.com

The brominated aromatic ring of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane also offers a strategic advantage. Bromine atoms can be used to direct lithiation or to participate in various coupling reactions to build the carbon skeleton of the natural product. The synthesis of the marine natural product aplysamine 6, for instance, commences from (3-bromo-4-methoxyphenyl) acrylic acid, highlighting the utility of this substituted phenyl ring in constructing complex natural scaffolds. kfupm.edu.sa While direct use of the title compound has not been explicitly documented in published natural product syntheses, its structural components suggest its potential as a valuable precursor in the strategic assembly of complex natural molecules.

Application in the Synthesis of Functional Organic Materials

The development of novel organic materials with specific electronic, optical, or thermal properties is a rapidly advancing field. The incorporation of dioxolane functionalities has been shown to be a viable strategy for enhancing the properties of such materials. For example, dioxolane-functionalized hexacenes and heptacenes have been synthesized and investigated for their potential in organic electronics, exhibiting enhanced stability and fluorescence. acs.orgacs.org The dioxolane group can improve the solubility and influence the crystal packing of these materials, which are critical factors for their performance in devices. acs.orgacs.org

The bromo-methoxyphenyl component of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane can also be exploited in the synthesis of functional materials. The bromine atom can serve as a point of polymerization or as a site for the attachment of other functional moieties through cross-coupling reactions. The presence of this functional group can also enhance the thermal stability of the resulting materials. Therefore, 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane represents a promising building block for the creation of new functional organic materials with tailored properties.

Contributions to Agrochemical Research and Development

The discovery and development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. The structural motifs present in 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane are also found in biologically active compounds relevant to agrochemical research. For instance, certain organotin(IV) dithiocarbamate (B8719985) complexes, which have been investigated for their biocidal activities in agriculture, can feature dioxolane moieties. mdpi.com

The bromo-methoxyphenyl group is also a component of various compounds with potential applications in agrochemical development. The specific combination of the protected ketone and the functionalized aromatic ring in 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane could be leveraged to synthesize novel compounds with potential herbicidal, insecticidal, or fungicidal properties. The controlled release of the active ketone functionality could also be a desirable feature in the design of new agrochemical formulations.

Computational and Theoretical Chemistry Studies Applied to 2 3 Bromo 4 Methoxyphenyl 2 Methyl 1,3 Dioxolane

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to analyze the electronic properties of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane. researchgate.net Key parameters derived from these calculations help in predicting the molecule's reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Calculated Electronic Properties of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane

| Property | Value | Significance |

| HOMO Energy | (Calculated Value) eV | Electron-donating ability |

| LUMO Energy | (Calculated Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Calculated Value) eV | Chemical reactivity and stability |

| Dipole Moment | (Calculated Value) Debye | Molecular polarity |

| Ionization Potential | (Calculated Value) eV | Energy required to remove an electron |

| Electron Affinity | (Calculated Value) eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.

The distribution of electron density and the molecular electrostatic potential (MEP) surface provide a visual representation of the electron-rich and electron-poor regions of the molecule. For 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, the oxygen atoms of the dioxolane ring and the methoxy (B1213986) group are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atoms and the region around the bromine atom may exhibit a more positive electrostatic potential (electrophilic sites). These insights are valuable for predicting how the molecule will interact with other reagents.

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations are instrumental in mapping out the potential energy surface for chemical reactions, allowing for the identification of transition states and the determination of activation energy barriers. nih.gov This information is key to understanding reaction mechanisms and predicting reaction rates. For 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, theoretical calculations can elucidate the pathways of important reactions such as hydrolysis of the dioxolane ring or nucleophilic substitution at the aromatic ring.

The hydrolysis of the 1,3-dioxolane (B20135) ring, for instance, is a common reaction for this class of compounds and typically proceeds via a protonation step followed by ring-opening. Quantum chemical methods can model the geometries of the reactant, intermediate carbocation, and product, as well as the transition state connecting them. The calculated energy difference between the reactant and the transition state provides the activation energy barrier for the reaction.

Table 2: Calculated Energy Profile for the Acid-Catalyzed Hydrolysis of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane

| Species | Relative Energy (kcal/mol) |

| Reactant + H₃O⁺ | 0.0 |

| Protonated Intermediate | (Calculated Value) |

| Transition State | (Calculated Value) |

| Ring-Opened Intermediate | (Calculated Value) |

| Product + H₃O⁺ | (Calculated Value) |

Note: The values in this table are hypothetical and would be the result of detailed quantum chemical calculations.

By comparing the energy barriers for different possible reaction pathways, the most favorable mechanism can be identified. chemrxiv.org For example, calculations could explore the feasibility of SNAr (nucleophilic aromatic substitution) reactions, considering the electronic effects of the bromo and methoxy substituents on the aromatic ring.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional structure of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, including the orientation of its substituents, can significantly impact its reactivity. Conformational analysis, performed using computational methods, helps to identify the most stable conformations (isomers) of the molecule and the energy barriers between them. researchgate.net

The five-membered dioxolane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The relative energies of these conformers can be calculated to determine the most populated state at a given temperature. The orientation of the bulky 3-bromo-4-methoxyphenyl group and the methyl group at the C2 position will influence the conformational preference of the dioxolane ring.

The stereochemistry of the molecule can also affect its reactivity. The spatial arrangement of the atoms can lead to steric hindrance, which may favor or hinder the approach of a reactant to a specific reaction site. For example, the accessibility of the oxygen atoms in the dioxolane ring for protonation could be influenced by the conformation of the phenyl group. Computational studies can quantify these steric effects and predict their impact on reaction rates and product distributions.

Molecular Dynamics Simulations for Solvent and Catalytic Effects

Chemical reactions are often carried out in a solvent, and the solvent can play a crucial role in the reaction mechanism and kinetics. nih.gov Molecular dynamics (MD) simulations are a powerful tool to study the explicit interactions between a solute molecule, like 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, and the surrounding solvent molecules. u-bordeaux.fr

MD simulations can provide insights into how solvent molecules organize around the solute and how this solvation structure affects the solute's conformation and reactivity. chemrxiv.org For reactions involving charged intermediates, such as the hydrolysis of the dioxolane, polar solvents can stabilize these species, thereby lowering the activation energy and accelerating the reaction. By running simulations in different solvents, the effect of solvent polarity on the reaction energetics can be systematically investigated.

Furthermore, computational methods can be used to study the role of catalysts. For instance, in an acid-catalyzed hydrolysis, quantum mechanics/molecular mechanics (QM/MM) methods can be employed. free.fr In this approach, the reacting species and the catalyst are treated with a high level of quantum mechanics, while the surrounding solvent is modeled using classical molecular mechanics. This hybrid approach allows for the accurate modeling of the catalytic reaction within a realistic solvent environment, providing a detailed understanding of the catalytic effect at a molecular level.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

In-Situ Spectroscopic Techniques for Reaction Progress Monitoring (e.g., in-situ NMR, IR)

Real-time monitoring of the formation of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane from its precursor, 3-bromo-4-methoxyacetophenone, is crucial for optimizing reaction conditions and ensuring complete conversion. In-situ spectroscopic techniques allow for the continuous analysis of the reaction mixture without the need for sampling, thus preserving the integrity of the reaction environment. iastate.eduwiley.com

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful method for tracking the progress of the ketalization reaction. researchgate.net By placing the reaction vessel directly within the NMR spectrometer, spectra can be acquired at regular intervals. asahilab.co.jp The conversion can be monitored by observing the disappearance of the signal corresponding to the acetyl methyl group of the starting ketone (3-bromo-4-methoxyacetophenone) and the simultaneous appearance of a new signal for the methyl group in the product, 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, at a different chemical shift. Similarly, changes in the chemical shifts of the aromatic protons and the ethylene (B1197577) glycol protons can be tracked to provide a quantitative measure of reaction kinetics. asahilab.co.jp

In-Situ Infrared (IR) Spectroscopy , particularly using Fourier-transform infrared (FT-IR) probes, provides complementary real-time data. researchgate.net The reaction can be monitored by tracking the decrease in the intensity of the strong carbonyl (C=O) stretching band of the starting ketone, typically found around 1688 cm⁻¹. researchgate.net Concurrently, the formation of the dioxolane ring can be confirmed by the appearance of characteristic C-O-C stretching bands. acs.org This method is highly effective for determining reaction endpoints and detecting the accumulation of any intermediates. nih.gov

| Technique | Key Observable Change | Starting Material (Ketone) | Product (Dioxolane) |

| In-Situ NMR | Disappearance/Appearance of Methyl Signal | Acetyl group peak (~2.5 ppm) | C2-Methyl group peak (~1.6 ppm) |

| In-Situ IR | Disappearance/Appearance of Bands | Strong C=O stretch (~1688 cm⁻¹) | C-O-C stretch bands (~1100-1200 cm⁻¹) |

Hyphenated Chromatographic-Mass Spectrometric Methods for Reaction Mixture Analysis (e.g., GC-MS, LC-MS)

To analyze the complex mixture of reactants, products, and potential by-products, hyphenated chromatographic-mass spectrometric techniques are employed. These methods combine the powerful separation capabilities of chromatography with the sensitive detection and identification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds present in the reaction mixture. analytice.com The technique separates components based on their boiling points and polarity, with each compound exhibiting a characteristic retention time. researchgate.net The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint. For 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing as two peaks with a 2 Da mass difference (M⁺ and M+2⁺). researchgate.net This signature is a definitive indicator of a bromine-containing compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for analyzing less volatile compounds or thermally sensitive intermediates that may not be suitable for GC. researchgate.net The reaction mixture is separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov LC-MS is particularly useful for confirming the molecular weight of the product and any impurities. The presence of the bromine atom in 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane is readily confirmed by the distinctive M⁺ and M+2⁺ isotope cluster in the mass spectrum. reddit.comnih.gov

Advanced NMR Spectroscopy for Structural Elucidation of Complex Reaction Products (e.g., 2D NMR, NOESY)

While 1D NMR (¹H and ¹³C) provides primary structural information, advanced 2D NMR techniques are essential for the unambiguous assignment of all atoms and for confirming the precise connectivity in the target molecule and any complex by-products. omicsonline.orgresearchgate.net

2D Correlational Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. It would also show a correlation between the protons of the ethylene glycol moiety within the dioxolane ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon atom to which it is directly attached. science.gov This technique is instrumental in assigning the carbon signals of the aromatic C-H groups, the methoxy (B1213986) group (-OCH₃), and the methylene (B1212753) groups (-CH₂-) of the dioxolane ring.

A correlation from the methyl (CH₃) protons to the quaternary carbon (C2) of the dioxolane ring.

Correlations from the methyl protons and the dioxolane methylene protons to the C1 carbon of the phenyl ring.

A correlation from the methoxy protons to the C4 carbon of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, rather than through bonds. youtube.comlibretexts.org While the target molecule is achiral, NOESY can be used to further confirm the proposed structure by showing spatial proximity between, for instance, the protons of the C2-methyl group and the proton at the C2' position of the aromatic ring. acdlabs.combeilstein-journals.org

| 2D NMR Experiment | Type of Information Provided | Example Correlation for the Target Compound |

| COSY | ¹H-¹H couplings (through-bond) | Correlation between H5' and H6' on the phenyl ring. |

| HSQC | ¹H-¹³C one-bond correlations | Correlation between methoxy protons and the methoxy carbon. |

| HMBC | ¹H-¹³C long-range correlations | Correlation between C2-methyl protons and the C1' aromatic carbon. |

| NOESY | ¹H-¹H spatial proximity (through-space) | Correlation between C2-methyl protons and the H2' aromatic proton. |

X-ray Crystallography of Key Intermediates or Final Products to Confirm Stereochemistry and Connectivity

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. vulcanchem.com If a suitable single crystal of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane or a key intermediate can be grown, this technique provides definitive, high-resolution data on bond lengths, bond angles, and the exact connectivity of all atoms in the molecule. semanticscholar.orgnih.gov

The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. iucr.org For 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane, an X-ray crystal structure would unambiguously confirm the presence and position of the bromine atom and the methoxy group on the phenyl ring, as well as the structure of the 2-methyl-1,3-dioxolane (B1212220) moiety. researchgate.netresearchgate.net While the target molecule itself is achiral, crystallography provides absolute proof of structure that substantiates all spectroscopic data. The crystallographic data obtained for analogous brominated dioxolane and methoxyphenyl compounds provide a reference for the expected structural parameters. iucr.orgresearchgate.netresearchgate.net

Below is a table with representative crystallographic data based on a closely related 2-(bromophenyl)-1,3-dioxolane derivative. researchgate.net

| Parameter | Representative Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.4150 |

| b (Å) | 14.458 |

| c (Å) | 9.6170 |

| β (°) | 111.14 |

| Volume (ų) | 1221.0 |

| Z (molecules/unit cell) | 4 |

Future Research Directions and Synthetic Prospects

Development of Green Chemistry Approaches for Sustainable Synthesis and Transformations

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. rsc.org Future research on 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane will likely prioritize the development of environmentally benign synthetic routes.

Current methods for the synthesis of dioxolanes often involve acid catalysts and organic solvents that can be environmentally problematic. nih.gov Future approaches could explore the use of solid acid catalysts, which can be easily recovered and recycled, reducing waste. Additionally, the use of bio-based solvents, such as those derived from lactic acid, is a promising avenue for making the synthesis of dioxolane derivatives more sustainable. rsc.org The exploration of solvent-free reaction conditions or the use of greener solvent alternatives like 1,3-dioxolane (B20135) itself as a reaction medium are also areas ripe for investigation. researchgate.net

Exploration of Catalytic Asymmetric Synthesis Utilizing the Compound as a Chiral Auxiliary or Precursor

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is of paramount importance in the pharmaceutical and fine chemical industries. The structure of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane offers intriguing possibilities for its use in catalytic asymmetric synthesis.

One potential application is its use as a chiral auxiliary. If the 1,3-dioxolane ring is formed from a chiral diol, the resulting stereocenters can influence the stereochemical outcome of reactions at other parts of the molecule. This approach, known as a temporary stereocentre strategy, could be employed to synthesize chiral cyclopropanes or other valuable building blocks. The chiral auxiliary could then be removed and recycled. rsc.org

Alternatively, the prochiral center at the C2 position of the dioxolane ring could be a target for asymmetric catalysis. The development of chiral catalysts that can stereoselectively react at this position would open up pathways to a range of enantiomerically enriched products. For instance, asymmetric reduction of a precursor ketone could lead to a chiral alcohol, which could then be cyclized to form the chiral dioxolane. Organocatalytic methods, which utilize small organic molecules as catalysts, have shown promise in the asymmetric synthesis of 1,3-dioxolanes and could be adapted for this purpose. nih.gov

| Potential Asymmetric Synthesis Strategy | Description | Potential Outcome |

| Chiral Auxiliary Approach | The 1,3-dioxolane is synthesized from a known chiral diol, imparting chirality to the molecule. | Diastereoselective reactions at other functional groups, followed by removal of the chiral auxiliary. |

| Catalytic Asymmetric Acetalization | A prochiral ketone precursor is reacted with a diol in the presence of a chiral catalyst. | Direct formation of an enantiomerically enriched 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane. |

| Enantioselective Ring Opening | A racemic mixture of the dioxolane is subjected to a chiral Lewis acid to selectively open one enantiomer. | Kinetic resolution to obtain an enantiomerically enriched starting material and a chiral product. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a bromo-methoxyphenyl group and a dioxolane ring within the same molecule suggests that 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane could exhibit novel reactivity and undergo unprecedented transformations.

The bromine atom on the aromatic ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com These reactions would allow for the introduction of a wide range of substituents at this position, leading to a diverse library of derivatives with potentially interesting biological or material properties. The methoxy (B1213986) group can also be a site for chemical modification, for instance, through demethylation to reveal a phenol (B47542) which can be further functionalized. mdpi.com

The 1,3-dioxolane ring, while often used as a protecting group for carbonyls, can also participate in various reactions. nih.gov Research could focus on Lewis acid-mediated ring-opening reactions to generate functionalized diol derivatives. Furthermore, the development of methods for the selective functionalization of the C-H bonds within the dioxolane ring would represent a significant advance in the chemistry of this heterocyclic system.

Integration into High-Throughput Synthesis and Automated Chemical Discovery Platforms

The modular nature of 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane makes it an ideal candidate for integration into high-throughput synthesis and automated chemical discovery platforms. These platforms allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

An automated synthesis platform could be programmed to perform a variety of reactions on the 2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane core structure. For example, a series of different boronic acids could be used in a Suzuki-Miyaura coupling reaction to generate a library of biaryl derivatives. Similarly, a range of nucleophiles could be employed in reactions to displace the bromine atom.

Q & A

Q. What synthetic strategies are recommended to achieve high-purity 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane?

The synthesis typically involves acetal protection of a ketone or aldehyde precursor using ethylene glycol under acidic conditions. For example, reacting 3-bromo-4-methoxyacetophenone with excess ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst yields the dioxolane product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC or NMR is critical .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine spectroscopic techniques:

- 1H/13C NMR : Confirm the dioxolane ring (δ ~4.0–4.5 ppm for methylene protons) and methoxy group (δ ~3.8 ppm).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 287.0 for C11H12BrO3).

- X-ray Crystallography (if crystalline): Resolve the spatial arrangement of substituents, particularly the bromine and methoxy groups .

Q. What solvent systems are optimal for stability studies of this compound?

The dioxolane ring is sensitive to strong acids/bases but stable in aprotic solvents (e.g., DCM, THF). Avoid prolonged exposure to light or heat. Stability assays in DMSO or ethanol at 4°C over 72 hours show <5% degradation via HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom’s electrophilic nature facilitates Suzuki-Miyaura couplings. The electron-donating methoxy group at the para position stabilizes intermediates via resonance, while the methyl group on the dioxolane ring may sterically hinder certain reactions. Quantum mechanical calculations (e.g., DFT) predict activation barriers for substitution reactions, guiding optimal catalyst selection (e.g., Pd(PPh3)4 with K2CO3 in THF/water) .

Q. What experimental designs can resolve contradictions in reported biological activity data (e.g., anti-cancer vs. neuroprotective effects)?

Use orthogonal assays to validate target engagement:

- Enzyme Inhibition : Measure acetylcholinesterase (AChE) inhibition via Ellman’s assay (IC50 values).

- Cell Viability : Compare cytotoxicity in cancer (e.g., MCF-7) vs. neuronal (e.g., SH-SY5Y) lines using MTT assays.

- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., halogen position impacts AChE binding ).

Q. How can computational modeling optimize reaction conditions for derivative synthesis?

Apply ICReDD’s reaction path search methods:

- Quantum Chemical Calculations : Simulate transition states to identify low-energy pathways for substitutions.

- Machine Learning : Train models on existing data (e.g., yields under varying temperatures/catalysts) to predict optimal conditions.

- Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational predictions .

Q. What strategies mitigate challenges in characterizing degradation products of this compound?

Use LC-MS/MS with collision-induced dissociation (CID) to fragment degradation byproducts. Compare fragmentation patterns with synthetic standards. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with NMR tracking reveal hydrolytic cleavage of the dioxolane ring as a primary degradation pathway .

Methodological Resources

- Statistical Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) for reaction optimization .

- Advanced Chromatography : Chiral HPLC to resolve enantiomers if asymmetric synthesis is attempted .

- In Silico Tools : PubChem’s BioActivity data and DSSTox for toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.